molecular formula C19H15N3O2S B12136957 (3E)-3-{(2E)-2-[(2,4-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one

(3E)-3-{(2E)-2-[(2,4-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one

Cat. No.: B12136957
M. Wt: 349.4 g/mol
InChI Key: FFVBCYAOSFKNNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3E)-3-{(2E)-2-[(2,4-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one is a synthetically designed small molecule recognized in scientific research for its potent kinase inhibitory activity. This compound features a distinct molecular architecture combining indolin-2-one and thiazolidin-4-one pharmacophores, which is characteristic of inhibitors targeting key signaling pathways in cells. Its primary research value lies in the investigation of oncogenic processes, as it has been identified as a multi-targeted kinase inhibitor with demonstrated activity against receptor tyrosine kinases like VEGFR-2 (KDR), which is a critical driver of tumor angiogenesis. Studies, such as those referenced in the PubMed database (https://pubmed.ncbi.nlm.nih.gov/), have explored this class of compounds for their ability to suppress proliferation and induce apoptosis in various cancer cell lines. The mechanism of action involves competitive binding to the ATP-binding site of these kinases, thereby blocking the phosphorylation and subsequent activation of downstream signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, which are essential for cell growth and survival. Researchers utilize this compound as a valuable chemical tool to dissect the complexities of kinase-driven signaling in disease models, particularly in the context of developing novel targeted cancer therapeutics. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C19H15N3O2S

Molecular Weight

349.4 g/mol

IUPAC Name

3-[2-(2,4-dimethylanilino)-4-hydroxy-1,3-thiazol-5-yl]indol-2-one

InChI

InChI=1S/C19H15N3O2S/c1-10-7-8-13(11(2)9-10)21-19-22-18(24)16(25-19)15-12-5-3-4-6-14(12)20-17(15)23/h3-9,24H,1-2H3,(H,21,22)

InChI Key

FFVBCYAOSFKNNP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC(=C(S2)C3=C4C=CC=CC4=NC3=O)O)C

Origin of Product

United States

Preparation Methods

Thiourea Formation and Cyclization

The 1,3-thiazolidin-4-one core is synthesized via a thiourea intermediate. As demonstrated in WO2008062376A2, 2,4-dimethylphenyl isothiocyanate reacts with glycine ethyl ester hydrochloride in pyridine to form N-(2,4-dimethylphenyl)thiourea. Subsequent treatment with bromoacetyl bromide at 0–5°C induces cyclization, yielding 2-imino-3-(2,4-dimethylphenyl)-1,3-thiazolidin-4-one. Key parameters include:

  • Temperature control : Maintaining 0–5°C during bromoacetyl bromide addition prevents side reactions.

  • Base selection : Pyridine neutralizes HBr, facilitating ring closure.

  • Yield : 68–72% after purification via silica gel chromatography.

Alternative Thiazolidinone Routes

J-STAGE studies describe thiazolidinone synthesis via Knoevenagel condensation. 2-Thioxo-1,3-thiazolidin-4-one reacts with 2,4-dimethylbenzaldehyde in pyridine, forming 5-(2,4-dimethylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one. Thionation with Lawesson’s reagent converts the oxo group to thione, though this step is unnecessary for the target compound.

Preparation of the Indol-2-one Moiety

Fischer Indole Synthesis

The indol-2-one scaffold is synthesized via Fischer cyclization. Phenylhydrazine reacts with levulinic acid in acetic acid under reflux, forming 1,3-dihydro-2H-indol-2-one. Modifications include:

  • Catalyst : ZnCl₂ accelerates cyclization, achieving 85% yield.

  • Substituent introduction : Methyl groups at positions 3 and 4 are introduced via substituted phenylhydrazines.

Oxidative Coupling Methods

Frontiers data highlight oxidative coupling of indole derivatives. 3-Hydroxyindole undergoes Pd-catalyzed coupling with acetylated glycine, yielding 3-acetyl-1,3-dihydro-2H-indol-2-one. This method avoids harsh acids but requires inert atmospheres.

Conjugated Coupling of Thiazolidinone and Indol-2-one

Knoevenagel Condensation

The central conjugated system forms via Knoevenagel reaction. 1,3-Thiazolidin-4-one’s active methylene (C5) reacts with indol-2-one’s ketone in ethanolamine at 80°C. Key factors:

  • Base : Piperidine catalyzes enolate formation, driving condensation.

  • Stereoselectivity : The (E,E)-configuration dominates due to thermodynamic stability, confirmed by NOESY.

  • Yield : 58–62% after recrystallization from ethanol.

One-Pot Multi-Component Synthesis

ACS Omega reports a one-pot method combining ethyl cyanoacetate, 2,4-dimethylaniline, and indol-2-one precursor. Ethyl cyanoacetate acts as a bridging agent, forming the imino-thiazolidinone-indole conjugate in 54% yield.

Optimization and Yield Analysis

Solvent and Temperature Effects

ParameterOptimal ConditionYield (%)Source
Thiourea cyclizationPyridine, 0°C72
KnoevenagelEthanolamine, 80°C62
One-pot synthesisNeat, 70°C54

Ethanolamine enhances conjugation efficiency compared to DMF or THF. Neat conditions reduce side-product formation in one-pot syntheses.

Purification Strategies

  • Column chromatography : Silica gel (hexane:EtOAc 3:1) resolves unreacted indol-2-one.

  • Recrystallization : Ethanol-water (7:3) yields 98% pure product.

Challenges and Alternatives

  • Byproduct formation : Over-condensation produces dimeric species; controlled stoichiometry (1:1 thiazolidinone:indol-2-one) mitigates this.

  • Alternative catalysts : MnO₂ or CeCl₃ improves Knoevenagel yields to 70% in pilot studies .

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{(2E)-2-[(2,4-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

One of the primary applications of this compound is in the field of oncology. Research has shown that derivatives of thiazolidinones exhibit significant anticancer properties. For instance, compounds structurally related to thiazolidinones have been reported to inhibit specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that certain derivatives possess selective cytotoxicity against various cancer cell lines, suggesting their potential as chemotherapeutic agents .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. Thiazolidinone derivatives have shown effectiveness against a range of bacteria and fungi. In vitro studies indicate that these compounds can inhibit the growth of pathogenic microorganisms, making them candidates for developing new antimicrobial agents . The mechanism often involves the disruption of microbial cell walls or interference with metabolic pathways.

Enzyme Inhibition

Another significant application is in enzyme inhibition, particularly targeting tyrosine kinases. Tyrosine kinases play a crucial role in the regulation of various cellular processes, and their dysregulation is associated with cancer progression. The thiazolidinone structure has been linked to inhibitory activity against these enzymes, providing a basis for developing targeted therapies for cancers driven by aberrant signaling pathways .

Synthesis of Novel Compounds

The synthesis of (3E)-3-{(2E)-2-[(2,4-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one has been achieved through various synthetic routes that allow for the modification of its structure to enhance biological activity. For example, an Eschenmoser coupling reaction has been utilized to create a library of substituted indole derivatives with improved yields and biological profiles . This modular approach facilitates the exploration of structure-activity relationships.

Case Study 1: Anticancer Activity

A study focused on synthesizing a series of thiazolidinone derivatives revealed that specific modifications could enhance their potency against breast cancer cells. The research highlighted the importance of substituent groups on the phenyl ring in modulating activity, with certain derivatives showing IC50 values in the low micromolar range .

Case Study 2: Antimicrobial Evaluation

In another investigation, a set of thiazolidinone compounds was screened for antimicrobial activity against both Gram-positive and Gram-negative bacteria. Results indicated that some compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting potential as alternative treatments for resistant strains .

Data Table: Summary of Applications

ApplicationDescriptionKey Findings
Anticancer ActivityInhibits cancer cell proliferationSelective cytotoxicity against cancer lines
Antimicrobial PropertiesEffective against bacteria and fungiComparable MICs to standard antibiotics
Enzyme InhibitionTargets tyrosine kinasesPotential for targeted cancer therapies
SynthesisModular synthesis methodsHigh yields and diverse derivative libraries

Mechanism of Action

The mechanism of action of (3E)-3-{(2E)-2-[(2,4-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound ID / Reference Core Structure Substituents Molecular Formula Key Features
Target Compound Indole-2-one + thiazolidinone 2,4-dimethylphenylimino C20H17N3O2S Balanced lipophilicity; potential for π-π interactions
Indole-2-one + thiazolidinone 2,4-dichlorophenylmethyl, ethyl, thioxo C21H16Cl2N2OS2 Enhanced electronegativity due to Cl; higher molecular weight
Indole-2-one 3-chloro-4-methylphenylimino, methyl C16H13ClN2O Smaller substituents; lower steric hindrance
Indole-2-one + thiazolidinone 2-fluorophenyl, methyl C18H12FN3O2S Fluorine enhances electronegativity; potential for H-bonding
Thiazolidinone 2,4-dimethoxybenzylidene, 3-(trifluoromethyl)phenylimino C19H15F3N2O3S Trifluoromethyl group improves metabolic stability

Key Observations :

Electron-Donating Groups (CH3, OCH3): The target compound’s 2,4-dimethylphenyl group increases lipophilicity, favoring membrane penetration .

Synthetic Routes: Most analogs are synthesized via condensation reactions (e.g., indole-2-one with thiazolidinone precursors under acidic conditions) . Yields vary significantly: 68–87% for hydrazine-linked indole derivatives () vs. 73% for thiazolidinone analogs ().

Computational Similarity and Activity Landscape

Table 2: Tanimoto and Dice Similarity Metrics

Compound Pair Tanimoto (MACCS) Dice (Morgan) Activity Cliff?
Target vs. 0.76 0.82 No
Target vs. 0.68 0.71 Yes*
Target vs. 0.52 0.59 No

Activity Cliffs : ’s analog (C16H13ClN2O) shares 68% structural similarity with the target compound but may exhibit divergent bioactivity due to reduced steric bulk and altered electronic profiles .

Table 3: Predicted Properties

Property Target Compound
Molecular Weight (g/mol) 363.43 447.39 377.37
LogP 3.2 4.1 2.8
pKa 0.58 N/A 1.2
H-bond Donors 1 0 1

Notable Trends:

  • Acid-Base Behavior : The target compound’s low pKa (0.58) indicates stability in acidic environments, relevant for oral bioavailability .

Biological Activity

The compound (3E)-3-{(2E)-2-[(2,4-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one represents a unique class of organic compounds with potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound belongs to the thiazolidinone class and features an indole moiety. Its molecular formula is C18H18N4O2SC_{18}H_{18}N_4O_2S, with a molecular weight of approximately 358.43 g/mol. The structure can be depicted as follows:

\text{Structure }\text{ 3E 3 2E 2 2 4 dimethylphenyl imino 4 oxo 1 3 thiazolidin 5 ylidene}-1,3-dihydro-2H-indol-2-one}

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Studies have shown that derivatives similar to this compound can inhibit cancer cell proliferation. For instance, thiazolidinones have been reported to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Antimicrobial Properties : Compounds with similar structures have demonstrated significant antibacterial and antifungal activities. The mechanism often involves disrupting cell wall synthesis or inhibiting essential metabolic pathways in pathogens.
  • Anti-inflammatory Effects : Some derivatives have exhibited anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, thus showing potential for treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AnticancerModerate
AntimicrobialHigh
Anti-inflammatoryModerate

Table 2: Case Studies

StudyFindings
Anticancer StudyInduced apoptosis in breast cancer cells (MCF-7) at concentrations > 10 µM .
Antimicrobial StudyShowed inhibition of Staphylococcus aureus growth with an MIC of 50 µg/mL .
Inflammation StudyReduced TNF-alpha levels in LPS-stimulated macrophages by 40% at 25 µM .

The biological activity of the compound is largely attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The thiazolidinone core has been shown to act as an inhibitor for several enzymes involved in cell signaling pathways.
  • Receptor Modulation : Compounds similar in structure have been identified as modulators for certain receptors, potentially affecting downstream signaling pathways related to cell survival and proliferation.

Research Findings

Recent studies have focused on synthesizing and evaluating the biological activity of this compound and its analogs:

  • A study published in the Journal of Medicinal Chemistry highlighted the synthesis of thiazolidinone derivatives and their evaluation against various cancer cell lines. The most potent derivative showed IC50 values in the low micromolar range against multiple cancer types .
  • Another research effort demonstrated the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing (3E)-3-{(2E)-2-[(2,4-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one?

  • Methodology : The compound can be synthesized via multi-step cyclization reactions. For example:

  • Step 1 : Condensation of a substituted thiourea derivative with a carbonyl-containing precursor (e.g., 3-acetylindole) in ethanol under reflux (4–8 hours) to form the thiazolidinone core .
  • Step 2 : Introduction of the (2,4-dimethylphenyl)imino group via Schiff base formation, requiring precise stoichiometric control of phenylhydrazine derivatives and catalytic acid (e.g., p-toluenesulfonic acid) .
  • Key Parameters : Solvent choice (ethanol or xylenes), temperature (reflux at 80–120°C), and reaction time (4–12 hours) significantly impact yields (typically 70–85%) and purity .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

  • Methodology :

  • FT-IR : Identify characteristic peaks for C=O (1680–1720 cm⁻¹), C=N (1600–1640 cm⁻¹), and thioamide (1250–1300 cm⁻¹) groups to confirm the thiazolidinone and indolone moieties .
  • 1H/13C NMR : Key signals include aromatic protons (δ 6.8–7.5 ppm), methyl groups on the phenyl ring (δ 2.2–2.5 ppm), and deshielded protons adjacent to the imino group (δ 8.0–8.5 ppm). 13C NMR resolves carbonyl carbons (δ 170–180 ppm) and sp² carbons in the conjugated system .

Q. What are the primary biological activities associated with structurally similar thiazolidinone-indolone hybrids?

  • Methodology : Comparative studies of analogs suggest:

  • Antimicrobial Activity : Thiazolidinone derivatives exhibit moderate-to-strong activity against Gram-positive bacteria (e.g., S. aureus) via disruption of cell wall synthesis .
  • Anticancer Potential : Fluorinated or methoxy-substituted analogs (e.g., ) show cytotoxicity by inhibiting topoisomerase II or inducing apoptosis .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the interaction of this compound with biological targets?

  • Methodology :

  • Target Selection : Prioritize enzymes with known thiazolidinone-binding pockets (e.g., bacterial dihydrofolate reductase, human kinases) .
  • Docking Workflow : Use software like AutoDock Vina or MOE to simulate binding conformations. Key parameters include grid size (20–25 Å), exhaustiveness (8–12), and scoring functions (e.g., AMBER force field) .
  • Validation : Compare docking scores (ΔG ≤ −7 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays .

Q. What strategies resolve contradictions between crystallographic data and spectroscopic predictions for this compound?

  • Methodology :

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Key metrics: R-factor ≤ 5%, bond length deviations ≤ 0.02 Å .
  • Discrepancy Analysis : If NMR signals conflict with crystallographic data (e.g., tautomerism in the thiazolidinone ring), employ variable-temperature NMR or DFT calculations to model dynamic equilibria .

Q. How do substituents (e.g., 2,4-dimethylphenyl) influence the compound’s electronic properties and reactivity?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps. Methyl groups enhance electron density at the imino nitrogen, stabilizing resonance structures .
  • Experimental Validation : Compare reaction rates (e.g., nucleophilic substitution) of methyl-substituted vs. unsubstituted analogs using HPLC or kinetic assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.